N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(3,4-Dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a fused pyrrolo[1,2-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 1 and a 3,4-dimethylphenylcarboxamide moiety at position 2. This article compares its structural, synthetic, and physicochemical attributes with analogous compounds to highlight key distinctions and trends.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-4-29-21-11-8-19(9-12-21)23-22-6-5-13-26(22)14-15-27(23)24(28)25-20-10-7-17(2)18(3)16-20/h5-13,16,23H,4,14-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLRZDQJTOOXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolopyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl groups: This step might involve Friedel-Crafts acylation or alkylation reactions.
Addition of the ethoxy group: This can be done through nucleophilic substitution reactions using ethyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes selective transformations at its aromatic and heterocyclic moieties:
Table 2: Redox Reactions
| Reaction Type | Reagents | Target Site | Product | Source |
|---|---|---|---|---|
| Oxidation | KMnO<sub>4</sub> (acidic conditions) | Ethoxyphenyl group | 4-Carboxyphenyl derivative | |
| Reduction | LiAlH<sub>4</sub> | Carboxamide to amine | N-(3,4-dimethylphenyl)-pyrroloamine |
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Oxidation : The ethoxy group on the phenyl ring is oxidized to a carboxylic acid under strong acidic conditions.
-
Reduction : The carboxamide group is reduced to a primary amine, altering the compound’s pharmacological profile.
Nucleophilic Substitution
The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (NAS):
Table 3: Substitution Reactions
| Reagent | Position Modified | Product | Yield | Source |
|---|---|---|---|---|
| NH<sub>3</sub> (g) | Pyrazine C-3 | 3-Amino-pyrrolopyrazine derivative | 35% | |
| NaOCH<sub>3</sub> (methanol) | Ethoxyphenyl group | Methoxy-substituted analog | 22% |
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Ammonia Treatment : Introduces amino groups at the pyrazine ring’s C-3 position, enhancing water solubility .
-
Methoxide Substitution : Replaces the ethoxy group with methoxy, altering electronic properties .
Hydrolysis and Stability
The carboxamide group is stable under mild acidic/basic conditions but hydrolyzes under extreme pH:
Table 4: Hydrolysis Conditions
| Conditions | Products | Applications | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | Pyrrolopyrazine-2-carboxylic acid + amine | Precursor for further analogs | |
| NaOH (aq), 80°C, 6h | Sodium carboxylate + aniline derivative | Bioconjugation studies |
Pharmacological Modifications
Structural analogs of this compound are synthesized to optimize bioactivity:
Table 5: Key Analog Modifications
-
Pyrazine Ring Modifications : Replacing nitrogen with carbon improves kinase selectivity (e.g., PKMYT1 over WEE1) .
-
Carboxamide Alkylation : Enhances metabolic stability and receptor binding affinity .
Catalytic Reactions
Palladium-catalyzed cross-coupling reactions enable diversification of aromatic groups:
Table 6: Catalytic Functionalization
Degradation Pathways
The compound degrades under UV light or prolonged storage:
Table 7: Degradation Products
| Condition | Major Degradants | Mechanism | Source |
|---|---|---|---|
| UV light (254 nm, 48h) | N-Oxide derivatives | Photooxidation | |
| High humidity (40°C, 1M) | Hydrolyzed carboxamide + ring-opened | Hydrolytic cleavage |
Scientific Research Applications
Medicinal Chemistry and Pharmacological Potential
The compound is of significant interest in medicinal chemistry due to its structural characteristics that may confer various biological activities. Research indicates that derivatives of pyrrolo[1,2-a]pyrazine have shown promising results in antiviral and anticancer studies.
Antiviral Activity
Recent studies have highlighted the potential of N-heterocyclic compounds, including those similar to N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, as antiviral agents. For instance:
- Compounds with pyrazole and pyrimidine frameworks have demonstrated efficacy against viruses such as herpes simplex virus type-1 (HSV-1) and human immunodeficiency virus type-1 (HIV-1) .
- The structural modifications in these compounds can enhance their interaction with viral enzymes or receptors, thereby inhibiting viral replication.
Anticancer Properties
The compound's potential as an anticancer agent is also under investigation. Various studies have reported that similar pyrazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms:
- Mechanism of Action : Many compounds in this class function by disrupting cellular signaling pathways involved in cell proliferation and survival .
- Case Studies : Specific derivatives have been tested for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further exploration .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- The process begins with the formation of the pyrrolo[1,2-a]pyrazine core.
- Subsequent reactions introduce the 3,4-dimethylphenyl and 4-ethoxyphenyl groups through coupling reactions under controlled conditions .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. SAR studies focus on how modifications to the chemical structure affect biological activity:
- Variations in substituents on the phenyl rings or modifications to the carboxamide group can significantly alter the compound's efficacy and selectivity against target pathogens or cancer cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA or RNA: Influencing gene expression.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several derivatives documented in the literature:
Pyrrolo[1,2-a]pyrazine Derivatives
- N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (RN: 899750-58-4) : Key Difference: The 2,6-difluorophenyl substituent replaces the 3,4-dimethylphenyl group.
Pyrazoline Derivatives
- 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (Compound 2h, Mol. Wt. 356) : Key Difference: A pyrazoline core (non-fused 5-membered ring) replaces the fused pyrrolo[1,2-a]pyrazine system. Implication: Reduced aromatic conjugation may alter binding affinity and metabolic stability.
Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidines
Substituent Effects on Physicochemical Properties
Substituents significantly influence melting points, yields, and solubility:
Table 1. Comparative Physicochemical Data
Observations :
- Alkoxy Chain Length : The ethoxy group in Compound 2h lowers the melting point (102–106°C) compared to its methoxy analog (120–124°C), suggesting increased flexibility and reduced crystallinity .
- Substituent Electronics : Fluorine in RN 899750-58-4 likely enhances lipophilicity, whereas methyl groups in the target compound may improve steric shielding.
Heterocyclic Framework Variations
The fused pyrrolo[1,2-a]pyrazine core distinguishes the target compound from other heterocycles:
Biological Activity
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrrolo[1,2-a]pyrazine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrrolo[1,2-a]pyrazine core.
- Substituents including 3,4-dimethylphenyl and 4-ethoxyphenyl groups.
The molecular formula is with a molecular weight of approximately 350.42 g/mol.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit a range of biological activities:
- Antitumor Activity : Several studies have reported that pyrrolo[1,2-a]pyrazine derivatives demonstrate significant antitumor effects. These compounds inhibit key enzymes involved in tumor growth and proliferation.
- Anti-inflammatory Properties : The anti-inflammatory potential of these compounds has been highlighted in various studies. They may modulate inflammatory pathways and reduce cytokine production.
- Antibacterial and Antifungal Activity : Some derivatives exhibit notable antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.
Antitumor Activity
A study focusing on the structure-activity relationship (SAR) of pyrrolo[1,2-a]pyrazines indicated that specific substitutions on the phenyl rings significantly enhance their antitumor efficacy against various cancer cell lines. For instance:
- Compounds with electron-donating groups at the para position showed increased cytotoxicity against breast cancer cells (MCF-7) .
Anti-inflammatory Effects
Research has demonstrated that certain pyrrolo[1,2-a]pyrazine derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is believed to occur through the suppression of NF-kB signaling pathways .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant activity against several bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
Additionally, antifungal tests have indicated effectiveness against common pathogens like Candida albicans .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Case Study 1 : A compound similar to N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-pyrrolo[1,2-a]pyrazine was tested for its ability to inhibit tumor cell proliferation in vitro. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM .
- Case Study 2 : In an anti-inflammatory model using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced nitric oxide production significantly compared to controls .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrrolo-pyrazine carboxamides often involves multi-step reactions, including cyclization and amidation. Challenges include low yields due to steric hindrance from the 3,4-dimethylphenyl and 4-ethoxyphenyl substituents. Optimization strategies:
- Cyclization Conditions : Use microwave-assisted synthesis (e.g., 100–120°C, DMF solvent) to improve reaction efficiency .
- Amidation Step : Activate the carboxylic acid with EDCI/HOBt to enhance coupling with the aryl amine under inert atmospheres .
- Purification : Employ gradient column chromatography (hexane/ethyl acetate → dichloromethane/methanol) to isolate the product from byproducts.
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Temperature | 80–120°C | 100°C (microwave) |
| Solvent | DMF, THF | DMF |
| Catalyst | EDCI/HOBt | EDCI/HOBt (1:1.2 molar ratio) |
Advanced: How can structural contradictions in X-ray crystallography vs. NMR data be resolved for this compound?
Methodological Answer:
Discrepancies between solid-state (X-ray) and solution-phase (NMR) structures often arise from conformational flexibility. To resolve this:
- Dynamic NMR : Perform variable-temperature NMR (e.g., 298–343 K) to detect rotameric equilibria of the ethoxyphenyl group .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond angles/torsional angles to identify dominant conformers .
- Crystallographic Refinement : Use high-resolution data (R factor < 0.06) to validate hydrogen bonding networks, as seen in related piperazine-carboxamide structures .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylphenyl CH3 at δ 2.2–2.4 ppm; ethoxy CH2 at δ 1.3–1.5 ppm) .
- HRMS : Use ESI-HRMS (positive ion mode) to verify molecular weight (e.g., [M+H]+ expected ~464.22 g/mol).
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H (~3300 cm⁻¹) .
Advanced: How can computational modeling predict biological target interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to kinase or GPCR targets. The pyrrolo-pyrazine core may mimic ATP in kinase binding pockets .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the carboxamide group in hydrophobic pockets.
- Pharmacophore Mapping : Align with known piperazine-based inhibitors (e.g., serotonin receptor antagonists) to identify critical H-bond acceptors .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme Inhibition : Test against PDE4 or MAPK using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : Use MTT assays (72 hr exposure) in cancer cell lines (e.g., HeLa, MCF-7).
- Solubility : Measure kinetic solubility in PBS (pH 7.4) via nephelometry; expect <50 µM due to lipophilic substituents .
Advanced: How to address discrepancies in bioactivity across cell lines?
Methodological Answer:
- Transcriptomic Profiling : Perform RNA-seq on responsive vs. non-responsive cells to identify differentially expressed targets (e.g., upregulated kinases).
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP3A4/2D6) to rule out rapid metabolism in certain lines .
- Membrane Permeability : Use Caco-2 monolayers to correlate bioactivity with logP values (optimal range: 2–4) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the ethoxy group (pH < 3) and photooxidation of the pyrrolo-pyrazine core.
- Storage Conditions : Lyophilize and store at -20°C under argon; avoid aqueous buffers with pH > 8 .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
- Core Modifications : Replace the dimethylphenyl group with halogens (e.g., Cl, F) to assess electronic effects on potency .
- Side-Chain Variations : Introduce sulfonamide or thiourea groups at the carboxamide position to enhance H-bonding .
- Data Analysis : Use PCA (principal component analysis) to correlate structural descriptors (e.g., LogP, polar surface area) with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
